molecular formula C10H13NO B1428455 (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol CAS No. 1095715-75-5

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Cat. No.: B1428455
CAS No.: 1095715-75-5
M. Wt: 163.22 g/mol
InChI Key: KFEYVOHYKYDBSK-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol: is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Scientific Research Applications

Chemistry: (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have been investigated for their activity as enzyme inhibitors, receptor agonists, and antagonists.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Isoquinoline derivatives have shown promise in the treatment of neurological disorders, cardiovascular diseases, and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

The primary target of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol is the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the assembly and secretion of lipoproteins, which are essential for the transport of lipids in the body .

Mode of Action

This compound acts as an inhibitor of MTP . It binds to the MTP, thereby inhibiting its activity. This inhibition leads to a decrease in the secretion of apolipoprotein B (apoB) and triglycerides without affecting the secretion of apoA-I or lipid synthesis .

Biochemical Pathways

The inhibition of MTP affects the lipoprotein assembly and secretion pathway . This results in a decrease in the secretion of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), which are rich in apoB and triglycerides .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation . It is known that when administered orally, it can lower plasma triglycerides and vldl cholesterol dose-dependently .

Result of Action

The inhibition of MTP by this compound leads to a significant reduction in plasma cholesterol and triglycerides . Specifically, it can reduce total and LDL cholesterol and triglycerides by 47%, 72%, and 75%, respectively, relative to either individual baselines or placebo, with little change in HDL cholesterol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when administered with food, MTP inhibition results in increased liver and intestinal triglycerides . When dosed away from meals, only hepatic triglycerides are increased .

Safety and Hazards

The safety and hazards associated with “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not specified in the search results .

Future Directions

The future directions for research or applications of “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further reacted with nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: Chlorides, bromides, and other substituted derivatives.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, isoquinoline is an aromatic heterocycle with a similar structure but lacks the tetrahydro and hydroxyl groups.

    (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-carbamic acid tert-butyl ester: A derivative with a carbamate functional group, used in medicinal chemistry for its potential pharmacological properties.

    Benzyl (2-methyl-1,2,3,4-tetrahydro-isoquinolin-6-YL)-carbamate: Another derivative with a benzyl and carbamate group, used in organic synthesis and medicinal chemistry.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,11-12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEYVOHYKYDBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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